molecular formula C19H22N6O2S B2584808 (5-methyl-1-(5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-pyrazol-4-yl)(thiomorpholino)methanone CAS No. 1251606-24-2

(5-methyl-1-(5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-pyrazol-4-yl)(thiomorpholino)methanone

Cat. No. B2584808
CAS RN: 1251606-24-2
M. Wt: 398.49
InChI Key: PCNYZRPREDBBMJ-UHFFFAOYSA-N
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Description

(5-methyl-1-(5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-pyrazol-4-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C19H22N6O2S and its molecular weight is 398.49. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Applications

  • Synthesis of Heterocyclic Compounds with Biological Potency : A study focused on synthesizing novel heterocyclic compounds, including those with oxazole, pyrazoline, and pyridine entities, to evaluate their anticancer and antimicrobial activities. The compounds demonstrated promising results against cancer cell lines and pathogenic strains, suggesting the potential for developing new therapeutic agents (Katariya, Vennapu, & Shah, 2021).

  • Isomorphous Structures and Their Biological Implications : Research on isomorphous structures, including small heterocyclic analogues, provided insights into their molecular properties and potential applications in drug design, emphasizing the significance of molecular structure in developing pharmaceutical drugs (Swamy et al., 2013).

  • Corrosion Inhibition for Medical Devices : A study on pyrazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution highlighted the potential of such compounds in protecting medical devices and equipment from corrosion, indirectly supporting their importance in healthcare applications (Yadav, Sinha, Sarkar, & Tiwari, 2015).

properties

IUPAC Name

[5-methyl-1-[5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrazol-4-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2S/c1-3-4-16-22-18(27-23-16)14-5-6-17(20-11-14)25-13(2)15(12-21-25)19(26)24-7-9-28-10-8-24/h5-6,11-12H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNYZRPREDBBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2=CN=C(C=C2)N3C(=C(C=N3)C(=O)N4CCSCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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